2''-O-Coumaroyljuglanin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2’'-O-Coumaroyljuglanin: is a natural flavonoid glycoside compound isolated from the herbs of Abies delavayi .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of 2’'-O-Coumaroyljuglanin typically involves the extraction from natural sources such as the flowers of Prunus spinosa . The compound can be isolated using various chromatographic techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: : 2’'-O-Coumaroyljuglanin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the stability of the compound .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2''-O-Coumaroyljuglanin is characterized by its unique structural features, which contribute to its biological activity. It belongs to a class of compounds known for their ability to interact with various biological targets, making them valuable in therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its effects on various cancer cell lines, demonstrating mechanisms such as:

- Inhibition of Cell Proliferation : The compound has shown effectiveness against several cancer cell lines, including breast (MDA-MB-231) and colorectal (CaCo-2) cancers.

- Mechanism of Action : Its anticancer effects are attributed to the induction of apoptosis and inhibition of angiogenesis pathways. Studies have reported IC50 values indicating potent cytotoxicity against specific cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 17.9 | Apoptosis induction |

| CaCo-2 | 9.7 | Angiogenesis inhibition |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases:

- Mechanism of Action : It modulates potassium channels, enhancing neuronal signaling and potentially restoring axonal conduction in models of spinal cord injury.

- Applications in Research : This property makes it a candidate for developing treatments for conditions like multiple sclerosis and spinal cord injuries.

Study 1: Anticancer Efficacy

A study explored the efficacy of this compound against breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

Study 2: Neuroprotection in Animal Models

In a preclinical model of spinal cord injury, administration of this compound resulted in improved functional recovery and reduced neuronal death compared to control groups. This highlights its potential as a therapeutic agent in neurobiology.

Wirkmechanismus

The mechanism of action of 2’'-O-Coumaroyljuglanin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways . The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage .

Vergleich Mit ähnlichen Verbindungen

2’'-O-Coumaroyljuglanin is unique among flavonoid glycosides due to its specific structural features and biological activities. Similar compounds include:

Juglanin: (CAS#5041-67-8)

5’'-O-Acetyljuglanin: (CAS#885697-82-5)

Kaempferol 3-O-arabinoside: (CAS#99882-10-7)

Afzelin: (CAS#482-39-3)

Astragalin: (CAS#480-10-4)

These compounds share similar structural motifs but differ in their specific functional groups and biological activities .

Biologische Aktivität

2''-O-Coumaroyljuglanin, a flavonoid glycoside primarily isolated from the flowers of Prunus spinosa, has garnered attention for its diverse biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound exhibits significant biochemical activity through its interaction with various enzymes and proteins. Notably, it has been shown to inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant properties. The compound influences several metabolic pathways, notably those related to flavonoid metabolism.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈O₁₁ |

| Molecular Weight | 342.34 g/mol |

| Solubility | Soluble in methanol and ethanol |

| Stability | Relatively stable under standard conditions but degrades with light and heat |

Cellular Effects

Research indicates that this compound affects various cell types and processes. It has been observed to modulate cell signaling pathways, influencing gene expression related to apoptosis in cancer cells. For instance, it promotes apoptosis by altering the expression of pro-apoptotic and anti-apoptotic genes.

Case Study: Apoptosis Induction in Cancer Cells

A study demonstrated that treatment with this compound led to a significant increase in apoptotic markers in breast cancer cell lines. The compound downregulated Bcl-2 (an anti-apoptotic protein) while upregulating Bax (a pro-apoptotic protein), suggesting its potential as an anticancer agent.

The mechanism through which this compound exerts its biological effects involves several key interactions:

- Enzyme Inhibition : It inhibits specific kinases, leading to the downregulation of signaling pathways associated with cell proliferation.

- Oxidative Stress Modulation : The compound acts as a free radical scavenger, thus reducing oxidative damage within cells.

- Gene Expression Regulation : It modulates the expression of genes involved in inflammation and apoptosis.

Dosage Effects in Animal Models

The biological effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects such as reduced oxidative stress and inflammation.

- High Doses : Potential cytotoxic effects observed in certain cancer models.

Transport and Distribution

The transport of this compound within biological systems is facilitated by specific transporters that mediate both active and passive transport mechanisms across cell membranes. Its distribution within cells is crucial for its functional efficacy, as it localizes in the cytoplasm, nucleus, and mitochondria.

Comparative Analysis with Similar Compounds

To contextualize the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| Juglanin | 5041-67-8 | Antioxidant properties; induces apoptosis |

| 5'-O-Acetyljuglanin | 885697-82-5 | Anti-inflammatory effects |

| Kaempferol 3-O-arabinoside | 99882-10-7 | Antioxidant; cardioprotective effects |

| Afzelin | 482-39-3 | Antioxidant; neuroprotective effects |

| Astragalin | 480-10-4 | Antioxidant; anti-inflammatory activity |

Eigenschaften

IUPAC Name |

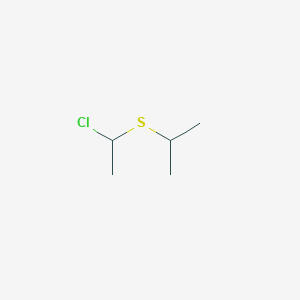

[(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24O12/c30-13-21-24(36)28(40-22(35)10-3-14-1-6-16(31)7-2-14)29(39-21)41-27-25(37)23-19(34)11-18(33)12-20(23)38-26(27)15-4-8-17(32)9-5-15/h1-12,21,24,28-34,36H,13H2/b10-3+/t21-,24-,28+,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIKFIFUIPULCE-QRJDQECMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC2C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.